4-Amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one
Description
4-Amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one is a substituted 1,2,4-triazin-5-one derivative, a class of heterocyclic compounds with significant biological and agrochemical relevance. Structurally, it features a 1,2,4-triazin-5-one core substituted with an amino group at position 4, a methyl group at position 6, and a [(2-methylphenyl)methylsulfanyl] moiety at position 2. This compound is synthesized via reactions involving 4-amino-6-methyl-3-thioxo-1,2,4-triazin-5-one and benzoyl isothiocyanate, with elimination of hydrogen sulfide or methyl mercaptane .
Triazin-5-one derivatives are known for diverse biological activities, including herbicidal, antimicrobial, anti-HIV, and anticancer properties .
Properties
IUPAC Name |
4-amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-5-3-4-6-10(8)7-18-12-15-14-9(2)11(17)16(12)13/h3-6H,7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEYHNGYYFASEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C(=O)N2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321473 | |
| Record name | 4-amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816489 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
869067-96-9 | |
| Record name | 4-amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-methylphenylmethylsulfanyl derivatives with amino-substituted triazines. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are often used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Chemistry
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in developing new materials with tailored properties.
Biology
The unique structural characteristics of 4-Amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one enable it to interact with biological molecules effectively. This interaction is significant for:
- Drug Development : The compound is being explored for its potential as a lead compound in drug discovery due to its ability to bind with specific biological targets.
- Biochemical Studies : Its interactions can help elucidate metabolic pathways and mechanisms of action at the molecular level.
Medicine
Research indicates that this compound has promising applications in medicinal chemistry:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Investigations into its anticancer potential have shown that it can inhibit the growth of various cancer cell lines. For example, studies have demonstrated significant growth inhibition against specific cancer types (e.g., SNB-19 and OVCAR-8) .
- Anti-inflammatory Effects : The compound's structural features may allow it to modulate inflammatory pathways, suggesting further exploration for anti-inflammatory drug development.
Case Studies
Several case studies have highlighted the applications of this compound:
- Anticancer Studies : A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in various cancer models .
- Biological Interaction Studies : Research focused on the interaction between this compound and specific enzymes has provided insights into its potential as an inhibitor in metabolic pathways .
- Synthetic Methodologies : Various synthetic routes have been optimized to improve yield and purity for industrial applications. Continuous flow reactors have been employed to enhance production efficiency .
Mechanism of Action
The mechanism of action of 4-Amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The amino and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The triazine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing biological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Metamitron (4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one)
- Structure : Differs by a phenyl group at position 6 and a methyl group at position 3.
- Activity : Herbicidal, targeting photosynthesis in weeds.
- Toxicity : Neurotoxic; LD₅₀ values in rats are 1.4 mg/kg (female) and 2.9 mg/kg (male) .
- Key Difference : The phenyl group in metamitron enhances phototoxicity, while the target compound’s [(2-methylphenyl)methylsulfanyl] group may alter metabolic stability or enzyme inhibition .
6-Phenyl-2(H)-1,2,4-triazin-5-one Oxime Derivatives
- Structure : Oxime derivatives with phenyl at position 4.
- Activity: Inhibitors of Plasmodium falciparum M18 aminopeptidase (PfM18AAP), with IC₅₀ values around 7.35 µM .
- Key Difference : The oxime functional group enhances metal chelation (e.g., zinc ions in PfM18AAP), whereas the target compound’s sulfanyl group may favor covalent binding or hydrophobic interactions .
Anti-HIV Phosphoramidate-Triazinone Hybrids
- Structure : Example: 6-Aryl-3-phosphoramidate derivatives (e.g., compound 33).
- Activity : Anti-HIV activity via inhibition of viral replication enzymes .
- Key Difference : Phosphoramidate groups improve membrane permeability, while the target compound’s [(2-methylphenyl)methylsulfanyl] group may limit such effects.
4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
- Structure : tert-Butyl at position 6 and methylthio at position 3.
- Activity : Herbicidal (similar to metamitron) but with altered persistence in soil due to the tert-butyl group .
- Key Difference : Bulky tert-butyl substituents reduce solubility but enhance environmental stability compared to the target compound’s aromatic sulfanyl group.
Comparative Data Table
Biological Activity
4-Amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one is a heterocyclic compound belonging to the triazine family. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structural features allow it to interact with various biological targets, making it a promising candidate for drug development and biochemical studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 262.33 g/mol. The compound features an amino group, a methyl group, and a methylphenylmethylsulfanyl group attached to a triazine ring. This structural configuration enhances its lipophilicity and potential interactions with hydrophobic regions of biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄OS |
| Molecular Weight | 262.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 869067-96-9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of triazine have shown significant cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The structure–activity relationship (SAR) analysis indicates that specific substituents on the triazine ring enhance cytotoxicity:
-
Cytotoxicity Testing : Compounds were tested for their ability to inhibit cell viability using the MTT assay. The IC50 values ranged from 3.6 µM to 11.0 µM depending on the substituents present on the triazine ring .
Compound IC50 (µM) Cell Line Triazine Derivative A 3.6 HCT116 Triazine Derivative B 11.0 MCF7 Triazine Derivative C 8.5 HeLa - Mechanism of Action : The mechanism studies revealed that these compounds induce apoptosis and cell cycle arrest in a p53-independent manner. Notably, they did not inhibit MDM2-p53 interactions but instead caused G0/G1 and G2/M phase arrest .
Antimicrobial Activity
The compound's ability to interact with biological molecules also suggests potential antimicrobial properties. Research indicates that similar triazine derivatives exhibit activity against various bacterial strains, making them candidates for further exploration in antimicrobial drug development .
Case Studies
Several research articles have documented the synthesis and biological evaluation of triazine derivatives:
- Study on Triazine Hybrids : A study designed molecular hybrids containing triazine rings combined with sulfonamide fragments, showing promising anticancer activity against multiple cell lines .
- QSAR Models : Quantitative structure–activity relationship (QSAR) models were developed to correlate chemical structure with biological activity, providing insights into how modifications can enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
